![molecular formula C22H19NO4 B2602675 (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034229-63-3](/img/structure/B2602675.png)
(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group is a fused ring system with oxygen atoms, the azetidine is a four-membered nitrogen-containing ring, and the naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It likely has the typical properties of organic compounds with similar functional groups .Scientific Research Applications
- Researchers have explored the antiproliferative activity of 1-benzodioxol-5-yl-indoles bearing fused heteroaryl moieties at the 3-position. These compounds were evaluated against cancer cell lines such as CCRF-CEM, LNCaP, and MIA PaCa-2 .
- Some tested derivatives exhibited potent growth inhibition properties with IC50 values generally below 5 μM against human cancer cell lines, including HeLa and A549 .
- The synthesis of benzo[d][1,3]dioxole-derived pyrazole derivatives has been investigated. These compounds demonstrated potential antitumor activities .
- Compound C27, for instance, showed significant activity against HeLa and A549 cell lines .
Anticancer Properties
Antitumor Effects
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent activities against various cancer cell lines .
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-22(19-7-3-5-16-4-1-2-6-18(16)19)23-11-15(12-23)13-25-17-8-9-20-21(10-17)27-14-26-20/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQMFUZJFRVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)COC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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